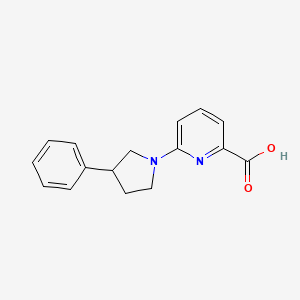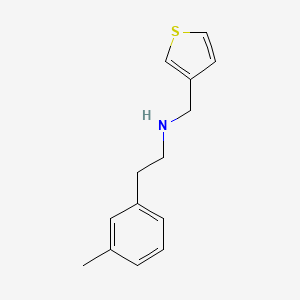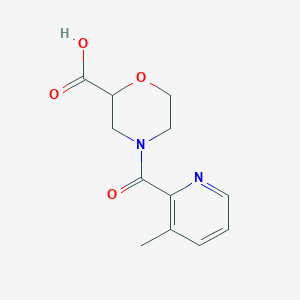![molecular formula C13H26N2O B7555106 1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)
1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine is a synthetic compound that has gained interest in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as PMEP, and it has shown promising results in various studies.
作用機序
PMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, anxiety, and pain perception. PMEP binds to the allosteric site of mGluR5, inhibiting its activity and reducing the downstream signaling cascade. This mechanism of action has been studied extensively and has been shown to have potential therapeutic applications in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of PMEP are primarily related to its mechanism of action. By inhibiting the activity of mGluR5, PMEP reduces the release of glutamate, a neurotransmitter that is involved in various physiological processes. This reduction in glutamate release has been shown to have anxiolytic and analgesic effects in animal models. PMEP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using PMEP in lab experiments is its specificity for mGluR5. This specificity allows researchers to study the effects of mGluR5 inhibition on various physiological processes without affecting other receptors. However, PMEP has a relatively short half-life, which can make it difficult to maintain a consistent concentration in in vitro experiments. Additionally, PMEP has low solubility in water, which can make it difficult to administer in in vivo experiments.
将来の方向性
There are several future directions for research on PMEP. One potential direction is to investigate the therapeutic potential of PMEP in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and anxiety disorders. Another potential direction is to develop more potent and selective mGluR5 antagonists based on the structure of PMEP. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of PMEP in animal models and humans.
合成法
The synthesis of PMEP involves the reaction of 1-(piperidin-3-yl)ethanone with sodium hydride in the presence of 1,2-dibromoethane. This reaction yields 1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine, which can be purified through column chromatography. The purity of PMEP can be verified through nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
PMEP has been used in various scientific research studies, including neurobiology, pharmacology, and toxicology. In neurobiology, PMEP has been used to study the role of glutamate receptors in synaptic plasticity. PMEP has also been used in pharmacology to investigate the effects of glutamate receptor antagonists on anxiety-like behavior in rats. In toxicology, PMEP has been used to study the toxicity of environmental pollutants on the nervous system.
特性
IUPAC Name |
1-[2-(piperidin-3-ylmethoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-7-15(8-3-1)9-10-16-12-13-5-4-6-14-11-13/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBODWOFXCCCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
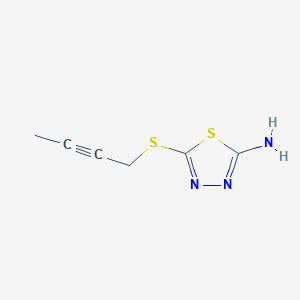
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)
![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)
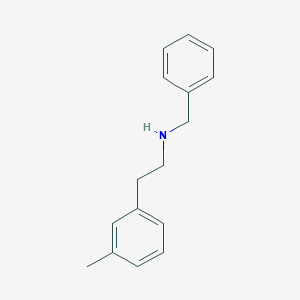
![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
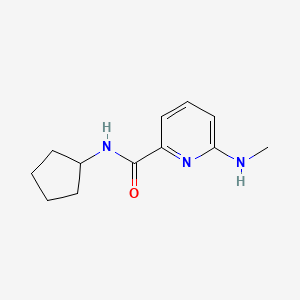
![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
